molecular formula C13H7ClF3NO2S B14696104 Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- CAS No. 32631-20-2

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-

Cat. No.: B14696104
CAS No.: 32631-20-2
M. Wt: 333.71 g/mol
InChI Key: ZUYDWYRPRVMBLC-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with a 4-chlorophenylthio group, a nitro group, and a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The conditions often involve specific temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific pathway chosen. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- exerts its effects involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro and trifluoromethyl groups in Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)- makes it unique compared to its analogs

Properties

CAS No.

32631-20-2

Molecular Formula

C13H7ClF3NO2S

Molecular Weight

333.71 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7ClF3NO2S/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(15,16)17)7-11(12)18(19)20/h1-7H

InChI Key

ZUYDWYRPRVMBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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